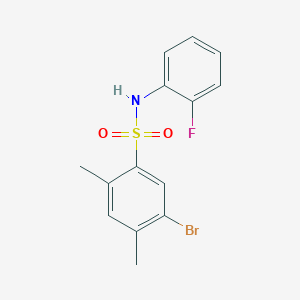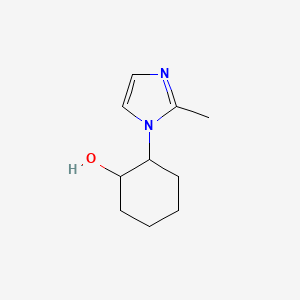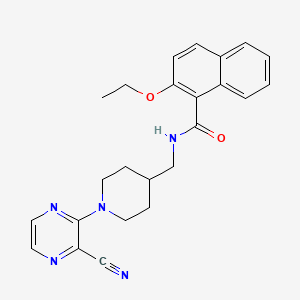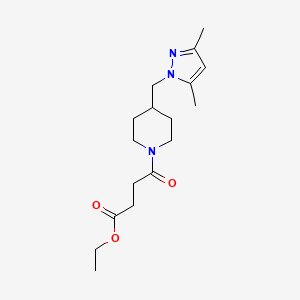
5-bromo-N-(2-fluorophenyl)-2,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-fluorophenyl)-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a sulfonamide derivative that has shown promising results in inhibiting certain enzymes and receptors in the human body.
Scientific Research Applications
5-bromo-N-(2-fluorophenyl)-2,4-dimethylbenzene-1-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit certain enzymes and receptors that are involved in various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use as a diagnostic tool in imaging techniques such as positron emission tomography (PET).
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-fluorophenyl)-2,4-dimethylbenzene-1-sulfonamide involves the inhibition of certain enzymes and receptors in the human body. The compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of the dopamine transporter, which plays a role in neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-fluorophenyl)-2,4-dimethylbenzene-1-sulfonamide are still being studied. However, it has been shown to have potential applications in cancer treatment, inflammation, and neurological disorders. The compound has also been shown to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(2-fluorophenyl)-2,4-dimethylbenzene-1-sulfonamide in lab experiments is its potential applications in medicinal chemistry. The compound has shown promising results in inhibiting certain enzymes and receptors that are involved in various diseases. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-bromo-N-(2-fluorophenyl)-2,4-dimethylbenzene-1-sulfonamide. One direction is to further investigate its potential applications in cancer treatment, inflammation, and neurological disorders. Another direction is to study its potential use as a diagnostic tool in imaging techniques such as PET. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound for use in lab experiments.
Synthesis Methods
The synthesis of 5-bromo-N-(2-fluorophenyl)-2,4-dimethylbenzene-1-sulfonamide can be achieved through several methods. One of the most common methods involves the reaction of 2-fluoroaniline with 5-bromo-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product as a white solid with a high yield.
properties
IUPAC Name |
5-bromo-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2S/c1-9-7-10(2)14(8-11(9)15)20(18,19)17-13-6-4-3-5-12(13)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYGPACIYXQBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2F)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2925543.png)



![2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2925551.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2925555.png)
![6-fluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2925556.png)

![1-[(4-Fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B2925561.png)

![3-[(7-Chlorothieno[3,2-b]pyridin-2-yl)methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2925564.png)
![N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2925565.png)